1-(5-Bromo-2-chloropyridin-4-YL)ethanone CAS number
1-(5-Bromo-2-chloropyridin-4-YL)ethanone CAS number
An In-Depth Technical Guide to 1-(5-Bromo-2-chloropyridin-4-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of 1-(5-Bromo-2-chloropyridin-4-yl)ethanone, a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its CAS Number is 1245915-91-6.[1][2][3] This guide elucidates the compound's physicochemical properties, explores robust strategies for its synthesis, details its versatile applications as a chemical intermediate, and provides a framework for its safe handling and use. The content is tailored for researchers, synthetic chemists, and drug development professionals who require a deep, practical understanding of this valuable reagent.
Core Physicochemical & Structural Data
1-(5-Bromo-2-chloropyridin-4-yl)ethanone is a polysubstituted pyridine derivative. The pyridine ring, an essential scaffold in numerous pharmaceuticals, is functionalized with three distinct groups: a bromine atom, a chlorine atom, and an acetyl group. This unique arrangement of reactive sites makes it a highly versatile intermediate for constructing complex molecular architectures.
The core data for this compound is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1245915-91-6 | [1][2] |
| Molecular Formula | C₇H₅BrClNO | [1][2] |
| Molecular Weight | 234.48 g/mol | [1][2] |
| IUPAC Name | 1-(5-bromo-2-chloropyridin-4-yl)ethanone | [2] |
| Synonyms | 1-(5-Bromo-2-chloropyridin-4-yl)ethan-1-one | [2] |
| Appearance | Solid | [2] |
| Canonical SMILES | CC(=O)C1=CC(=NC=C1Br)Cl | [1] |
| InChI Key | BQUJDHLISMYKQM-UHFFFAOYSA-N | [2] |
Strategic Synthesis of the Core Scaffold
The synthesis of substituted aryl ketones, particularly on electron-deficient heterocyclic systems like pyridine, requires careful methodological consideration to achieve high yields and avoid common side reactions. While Friedel-Crafts acylation is a standard method for many aromatic ketones, its application to pyridine rings is often challenging due to the deactivating nature of the ring nitrogen, which can coordinate with the Lewis acid catalyst.
A more reliable and field-proven approach for a target like 1-(5-Bromo-2-chloropyridin-4-yl)ethanone is the Weinreb Ketone Synthesis . This two-step methodology offers superior control and generally higher yields.
Causality of Method Choice: The Weinreb synthesis proceeds via a stable N-methoxy-N-methylamide (Weinreb amide) intermediate. This intermediate forms a stable chelated tetrahedral complex upon addition of an organometallic reagent (like a Grignard reagent). This complex does not collapse to the ketone until acidic workup. This mechanism inherently prevents the common problem of over-addition of the organometallic reagent to the newly formed ketone, which would otherwise lead to a tertiary alcohol byproduct—a frequent issue with the direct addition of Grignard reagents to esters or acid chlorides.[4]
Caption: Generalized workflow for Weinreb ketone synthesis.
Applications in Medicinal Chemistry & Drug Discovery
1-(5-Bromo-2-chloropyridin-4-yl)ethanone is not an end product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and site-selective modifications. This makes it an ideal starting point for generating libraries of complex molecules in the drug discovery process.[5] The pyridine core itself is a well-established "privileged scaffold" found in numerous approved drugs.
The key reactive handles on the molecule are:
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The Bromine Atom (C5-position): Primarily serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino groups, enabling extensive Structure-Activity Relationship (SAR) studies.
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The Chlorine Atom (C2-position): Can be displaced by nucleophiles via Nucleophilic Aromatic Substitution (SₙAr), although this is generally less reactive than the C5-bromine in cross-coupling. This site allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles.
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The Acetyl Group (C4-position): The ketone functionality can be modified through numerous classical reactions. It can be reduced to an alcohol, converted to an amine via reductive amination, or used as a point for alpha-functionalization.
Caption: Reactivity map of the core scaffold.
Experimental Protocol: Suzuki Cross-Coupling
The following is a representative, self-validating protocol for a Suzuki cross-coupling reaction using 1-(5-Bromo-2-chloropyridin-4-yl)ethanone as the electrophile. This procedure is a foundational step in elaborating the core structure.
Objective: To synthesize 1-(2-chloro-5-(4-methoxyphenyl)pyridin-4-yl)ethanone.
Materials:
-
1-(5-Bromo-2-chloropyridin-4-yl)ethanone (1.0 eq)
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4-Methoxyphenylboronic acid (1.2 eq)
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Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Protocol:
-
Inert Atmosphere Preparation (Causality: Catalyst Protection): To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(5-Bromo-2-chloropyridin-4-yl)ethanone, 4-methoxyphenylboronic acid, and potassium carbonate. The glassware must be scrupulously dried to prevent moisture from interfering with the reaction.[4]
-
Catalyst Addition (Causality: Reaction Initiation): Add the palladium(II) acetate and triphenylphosphine. The flask is then sealed with a septum. The use of a phosphine ligand like PPh₃ is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Solvent Degassing (Causality: Oxygen Removal): Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. This process, known as sparging, removes dissolved oxygen from the reaction system, which can otherwise oxidize and deactivate the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The aqueous base is necessary to activate the boronic acid for transmetalation to the palladium center.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel to yield the pure product.
Safety, Handling, and Storage
As a halogenated and reactive chemical intermediate, 1-(5-Bromo-2-chloropyridin-4-yl)ethanone must be handled with appropriate precautions.
Hazard Identification: Based on supplier safety data, the compound is classified with the following hazards:
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H302: Harmful if swallowed.[2]
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H312: Harmful in contact with skin.[2]
-
H332: Harmful if inhaled.[2]
-
Similar chemical structures often carry warnings for causing skin and eye irritation.[6][7]
Recommended Precautions (P-Statements Logic):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[8][9]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[8][9]
Conclusion
1-(5-Bromo-2-chloropyridin-4-yl)ethanone (CAS: 1245915-91-6) is a high-value chemical intermediate whose utility is derived from its densely functionalized heterocyclic core. Its strategic importance in drug discovery is anchored by the orthogonal reactivity of its bromo, chloro, and acetyl groups, which serve as versatile points for molecular elaboration. Understanding the principles of its synthesis, such as the advantages of the Weinreb methodology, and its reactivity patterns is essential for leveraging its full potential in the development of novel therapeutics. Strict adherence to safety protocols is mandatory for its handling.
References
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INEOS Group. (2022, December 1). SAFETY DATA SHEET Chloropicrin. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Indanone, 99+%. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-1-(2-chloropyridin-4-yl)ethanone. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Wang, T., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(19), 7959-7970. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%. Retrieved from [Link]
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